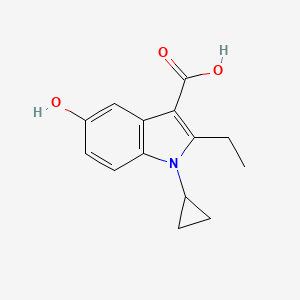
1-Cyclopropyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylic acid is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethyl group, and a hydroxy group attached to the indole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring . Subsequent steps may include cyclopropanation, alkylation, and hydroxylation reactions to introduce the desired functional groups .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitro compounds, and other electrophiles.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1-Cyclopropyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylic acid has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
5-Hydroxyindole-3-acetic acid: A metabolite of serotonin with a hydroxy group at the 5-position.
Indole-3-carboxylic acid: An indole derivative with a carboxylic acid group at the 3-position.
Uniqueness: 1-Cyclopropyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylic acid is unique due to the presence of the cyclopropyl and ethyl groups, which are not commonly found in other indole derivatives. These groups may impart distinct chemical and biological properties, making the compound valuable for specific applications .
Biological Activity
1-Cyclopropyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylic acid is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities. This compound features a unique structure that includes a cyclopropyl group, an ethyl group, and a hydroxy group attached to the indole ring. Its molecular formula is C14H15NO3, with a molecular weight of 245.27 g/mol. The biological activity of this compound has been the subject of various studies, focusing on its potential therapeutic applications.
Chemical Structure and Properties
The structural characteristics of this compound contribute significantly to its biological activity. The presence of both cyclopropyl and ethyl groups may impart unique chemical reactivity and biological properties compared to other indole derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C14H15NO3 |
| Molecular Weight | 245.27 g/mol |
| Structural Features | Cyclopropyl, Ethyl, Hydroxy groups |
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antibacterial and antifungal properties. In vitro tests have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest potent antimicrobial effects.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.0195 |
The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction is crucial for understanding the compound's pharmacological effects and guiding further drug development efforts.
Case Studies
Several case studies have explored the biological activities of this compound:
-
Antibacterial Efficacy Study :
- A study evaluated the antibacterial efficacy of various indole derivatives, including this compound. The results indicated that this compound exhibited strong inhibition against both Gram-positive and Gram-negative bacteria, with significant zones of inhibition observed in agar diffusion tests.
-
Antifungal Activity Assessment :
- Another study focused on the antifungal properties of the compound against Candida albicans and Fusarium oxysporum. The results showed promising antifungal activity, with MIC values indicating effective inhibition of fungal growth.
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
1-cyclopropyl-2-ethyl-5-hydroxyindole-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-2-11-13(14(17)18)10-7-9(16)5-6-12(10)15(11)8-3-4-8/h5-8,16H,2-4H2,1H3,(H,17,18) |
InChI Key |
WMFIZAZULYRSQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(N1C3CC3)C=CC(=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















